n-Butyl 4-methylaminobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
butyl 4-(methylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)10-5-7-11(13-2)8-6-10/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
WQBRUSQHYBTUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 4 Methylaminobenzoate and Derivatives
Esterification Protocols for Alkyl 4-aminobenzoates
The formation of the butyl ester is a critical step in the synthesis. This can be achieved either by direct reaction of a carboxylic acid with n-butanol or by exchanging the alcohol component of an existing ester.
Direct Esterification of 4-aminobenzoic Acid Analogues
Direct esterification, often a Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. A common precursor for synthesizing aminobenzoates is the corresponding nitro-substituted benzoic acid, as the nitro group can be readily converted to an amino group in a subsequent step.
The synthesis of n-butyl 4-nitrobenzoate (B1230335), a key intermediate, is typically performed by reacting 4-nitrobenzoic acid with n-butanol. chemicalbook.com Traditional methods employ strong acid catalysts like concentrated sulfuric acid. The reaction is driven to completion by heating the mixture, often under reflux, to remove the water formed during the reaction. chemicalbook.com For instance, heating 4-nitrobenzoic acid with n-butanol and a catalytic amount of sulfuric acid at 120°C for 12 hours can yield n-butyl 4-nitrobenzoate with high purity and a yield of 99.1%. chemicalbook.com
Alternative and milder conditions have been explored to avoid the harshness of strong acids. One such method involves the use of triphenylphosphine dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of a base like N,N-dimethylaminopyridine (DMAP) at room temperature, which also affords good to excellent yields of the desired ester. researchgate.net
| Catalyst/Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Sulfuric Acid | None | n-Butanol (excess) | 120-128°C | 12 h | 99.1% | chemicalbook.com |
| Ph₃PBr₂ | DMAP | Dichloromethane | Room Temp | - | High | researchgate.net |
| Ph₃PI₂ | DMAP | Dichloromethane | Room Temp | - | High | researchgate.net |
Transesterification Approaches Utilizing n-Butanol
Transesterification is an alternative route where an existing ester, such as a methyl or ethyl ester of 4-aminobenzoic acid, is reacted with n-butanol to form n-butyl 4-aminobenzoate (B8803810). This equilibrium-driven reaction is typically catalyzed by an acid or a base. While ethyl 4-aminobenzoate (benzocaine) can be used, its reaction with higher alcohols is substantially slower than the reverse reaction. google.com The use of an alkyl aminobenzoate with fewer carbon atoms in the alkyl group generally reduces the reaction time. google.com
For example, the transesterification of methyl stearate with n-butanol has been studied using catalysts like Amberlyst-15. researchgate.net Similar principles apply to the transesterification of other methyl esters. The reaction involves heating the methyl ester with an excess of n-butanol in the presence of a suitable catalyst. Studies on the transesterification of methyl acetate (B1210297) with n-butanol show the influence of temperature and catalyst loading on the reaction kinetics, providing insights applicable to the synthesis of other butyl esters. researchgate.net
Functional Group Interconversions on the Aromatic Nucleus
The synthesis often requires the manipulation of functional groups on the benzene (B151609) ring to install the desired amino and carboxylate moieties in the correct positions.
Reductive Strategies for Nitrobenzene Precursors to Anilines
A highly effective strategy for preparing aromatic amines is the reduction of the corresponding nitro compounds. The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group, providing a reliable pathway to aromatic amines. This method is central to the synthesis of n-butyl 4-aminobenzoate from its nitro precursor, n-butyl 4-nitrobenzoate. chemicalbook.com
A variety of reducing agents can be employed for this transformation. A notable method involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. This system has been used for the selective reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate, achieving a 90% yield after refluxing for 2.5 hours. orgsyn.org This approach is considered ecologically friendly. Other classical methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals in acidic media, such as tin (Sn) in concentrated hydrochloric acid.
| Reagent/Catalyst | Substrate Example | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Indium Powder / NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water | Reflux, 2.5 h | 90% | orgsyn.org |
| Sn / HCl | Nitrobenzene | - | - | Typical | General Method |
| H₂ / Pd-C | Nitrobenzene | Ethanol | RT, Pressure | High | General Method |
Acylation Reactions in Substituted Benzoic Acid Synthesis
Acylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing substituted benzoic acids like 4-(methylamino)benzoic acid, a Friedel-Crafts acylation can be employed to introduce a carbonyl group onto an appropriately substituted aromatic ring. For instance, N-methylaniline could be acylated, though direct acylation on the ring can be complex due to the directing effects of the amino group.
A more common use of acylation in this context is N-acylation, which involves placing an acetyl group on the nitrogen atom of an aniline derivative. studylib.net This forms an acetamide, which serves to protect the amino group and reduce its activating effect during subsequent electrophilic aromatic substitution reactions, such as nitration or halogenation. libretexts.org For example, aniline is often converted to acetanilide before further functionalization of the aromatic ring. libretexts.org After the desired modifications to the ring are complete, the acetyl group can be removed by hydrolysis to regenerate the free amine.
N-Alkylation and N-Methylation Strategies at the Amino Group
The final key transformation is the introduction of the methyl group onto the nitrogen atom of the amino group. This can be performed on a precursor like n-butyl 4-aminobenzoate or on 4-aminobenzoic acid before the esterification step.
N-alkylation of primary aromatic amines can sometimes lead to a mixture of mono- and di-alkylated products. However, specific conditions can be optimized to favor mono-methylation. Common methods for N-methylation include the use of alkylating agents such as methyl halides (e.g., methyl iodide) or dimethyl sulfate, typically in the presence of a base like potassium carbonate to neutralize the acid produced. tandfonline.comnih.gov
For instance, the synthesis of N-alkyl derivatives of 4-aminobenzoic acid has been achieved using potassium carbonate and the appropriate alkylating agent under mild conditions. tandfonline.comnih.gov Industrially, the N-alkylation of aniline to produce N,N-dimethylaniline is often carried out using methanol as the alkylating agent in the presence of a catalyst like sulfuric acid at high temperatures and pressures. alfa-chemistry.com While this process is optimized for dimethylation, modifying the stoichiometry and conditions can influence the degree of alkylation. Another approach involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to generate 4-methylamino-3-nitrobenzoic acid, demonstrating a direct N-methylation via nucleophilic aromatic substitution. google.com
| Precursor | Alkylating Agent | Catalyst/Base | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Aminobenzoic Acid | Alkyl Halide | Potassium Carbonate | Mild | O- and N-alkyl derivatives | tandfonline.comnih.gov |
| Aniline | Methanol | Sulfuric Acid | 210-215°C, 3-3.3 MPa | N,N-dimethylaniline | alfa-chemistry.com |
| 4-Chloro-3-nitrobenzoic acid | Methylamine | - | - | 4-Methylamino-3-nitrobenzoic acid | google.com |
Introduction of the N-methylamino Moiety
The creation of the secondary amine functionality is a critical step in the synthesis of the target compound. Two primary strategies are commonly employed: direct N-alkylation of a primary amine precursor or the use of a starting material already containing the N-methylamino group.
One common route begins with an existing 4-aminobenzoate ester, such as n-butyl 4-aminobenzoate. The secondary amine is then formed via N-methylation. This direct N-alkylation involves reacting the primary amine with a methylating agent, for example, methyl iodide, in the presence of a weak base like potassium carbonate.
Alternatively, synthesis can start from 4-(methylamino)benzoic acid. In this case, the N-methylamino group is already present, and the primary synthetic challenge is the esterification of the carboxylic acid, which is discussed in later sections. For more complex syntheses, protecting the methylamino function may be necessary. The formyl group is particularly suitable for this purpose, as it can be easily introduced by refluxing p-(N-methyl)-aminobenzoic acid in formic acid (HCOOH) and subsequently removed via alkaline hydrolysis without causing racemization in chiral molecules. google.comjustia.com
Synthesis of N-substituted Arylamine Derivatives
The synthesis of N-substituted arylamine derivatives, including the broader class to which n-Butyl 4-methylaminobenzoate belongs, is a cornerstone of modern organic chemistry. These compounds are often prepared by forming a bond between the nitrogen atom of an amine and a carbon atom of an aromatic ring.
Derivatives of aminobenzoic acids can be synthesized by reacting them with various aromatic halides. For instance, the addition of compounds like benzoyl chloride or bromobenzenesulfonyl chloride to a solution of aminobenzoic acid in pyridine can yield N-acyl or N-sulfonyl derivatives. nih.govresearchgate.net For benzyl-based derivatives, the reaction mixture may require refluxing for extended periods, sometimes over 24 hours, to achieve the desired product. nih.gov
The functional groups of the core molecule serve as points for further derivatization. The secondary amine can be further alkylated or acylated, and the ester group can be converted into other functionalities. For example, N-acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form N-acyl derivatives. These synthetic strategies allow for the creation of a diverse library of compounds based on the aminobenzoate scaffold.
Advanced Synthetic Techniques and Catalysis
Recent advancements in synthetic organic chemistry have provided novel and more efficient methods for the synthesis of aromatic amines and their derivatives. These techniques often employ catalysis to achieve transformations under milder conditions with greater selectivity.
Visible Light-Promoted and Photocatalytic Methods in Amination Reactions
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forming chemical bonds under mild conditions. mdpi.com This strategy leverages the energy of visible light to generate reactive intermediates, such as radicals, enabling a wide range of chemical transformations.
In the context of amination, photocatalysis can facilitate the formation of C–N bonds directly from abundant C–H centers, representing an efficient strategy for synthesizing functionalized aromatic amines. acs.org One such approach involves a transition-metal-free, visible-light-mediated cross-dehydrogenative coupling (CDC) between phenols and anilines, using an external oxidant like K2S2O8. nih.govacs.org This method avoids the need for pre-functionalized starting materials and achieves high regioselectivity at room temperature. nih.govacs.org Another strategy involves the photocatalytic generation of aromatic N-heterocyclic radicals, which can then participate in a homolytic aromatic substitution mechanism to achieve C–H amination. acs.org These methods provide new platforms for the controlled formation of C–N bonds, a key step in the synthesis of complex arylamines. mdpi.com
| Method | Catalyst/Mediator | Key Feature | Source |
| Cross-Dehydrogenative Coupling | Visible Light, K2S2O8 | Transition-metal-free, direct amination of phenols | nih.govacs.org |
| Arene C–H Amination | Photocatalyst | Generates aromatic N-heterocyclic radicals | acs.org |
| Oxidative Amidation | Visible Light, Sodium Persulfate | Converts benzylamines to amides | mdpi.com |
Electrochemical Synthesis Pathways for Aminobenzoic Acids and Esters
Electrochemical methods offer an alternative approach to driving chemical reactions, using electrical potential to effect oxidation and reduction processes. The electrochemical synthesis of polymers from o-aminobenzoic acid has been demonstrated on platinum electrodes in an acidic aqueous medium. scispace.com In these studies, polymer films are formed through electropolymerization by cyclic scanning of the potential. scispace.com
While this research focuses on the polymerization of an isomer, it highlights the potential of electrochemical techniques to modify and functionalize aminobenzoic acid molecules. The electrochemical oxidation process and the resulting polymers can be characterized voltammetrically, and in-situ FTIR spectroscopy can provide knowledge on the structure of the films formed. scispace.com This pathway represents a potential, though less conventional, route for the synthesis and derivatization of aminobenzoic acids and their esters.
Radical Transfer Processes in Synthesis
Radical-mediated reactions provide a powerful avenue for the direct amination of aromatic C–H bonds. These processes often involve the generation of highly reactive nitrogen-centered radicals that can attack aromatic rings.
One established method involves the generation of aminium radicals from N-chloroamines in acidic media, initiated by either iron(II) salts or UV photolysis. whiterose.ac.uk These electrophilic aminium radicals can then react via direct attack on the arene. whiterose.ac.uk More recently, visible-light photoredox catalysis has been employed to generate aminium radicals from protonated, electron-poor O-aryl hydroxylamines in the presence of a ruthenium catalyst. researchgate.net These highly electrophilic species undergo polarized radical addition to aromatic compounds, achieving high yields and selectivity. researchgate.net Such radical-based strategies are effective for constructing the valuable aryl dialkyl amine function and are tolerant of various functional groups. whiterose.ac.uk
| Radical Source | Generation Method | Key Characteristic | Source |
| N-Chloroamines | UV Photolysis or Fe(II) salts in acid | Creates electrophilic aminium radicals | whiterose.ac.uk |
| O-Aryl Hydroxylamines | Ru(bpy)3Cl2, Visible Light | Forms highly electrophilic aminium radicals for addition to aromatics | researchgate.net |
Optimization Strategies in Synthesis
The synthesis of this compound typically involves an esterification reaction between 4-methylaminobenzoic acid and n-butanol. The optimization of this step is crucial for achieving high yields and purity in an efficient manner. Fischer esterification, an acid-catalyzed reaction, is a fundamental method for this transformation.
Traditionally, strong mineral acids like sulfuric acid have been used as catalysts. However, this approach suffers from drawbacks such as corrosion, difficult aftertreatment, and environmental concerns. google.com Consequently, significant research has focused on developing more benign and efficient catalytic systems. Solid acid catalysts, including various solid super-strong acids and heteropolyacids, have shown great promise as they are easier to handle, less corrosive, and often recyclable. google.com
Modern optimization strategies also incorporate advanced reaction technologies. For example, the use of sealed-vessel microwave conditions for Fischer esterification has been shown to significantly enhance yields and reduce reaction times compared to conventional heating methods. academicpublishers.org Optimization studies often involve a systematic variation of key parameters to find the ideal conditions.
Below is a table summarizing key variables that are often optimized in esterification reactions.
| Parameter | Range/Options | Effect on Reaction | Source |
| Catalyst | Sulfuric Acid, Solid Acids (e.g., TiSiW12O40/TiO2), Zirconium Complexes | Affects reaction rate, yield, and ease of workup. Solid acids reduce corrosion and waste. | google.comnih.gov |
| Temperature | 60°C - 140°C | Higher temperatures generally increase reaction rate but can lead to side reactions. | google.comscispace.com |
| Alcohol:Acid Ratio | Equimolar to large excess of alcohol | Using an excess of the alcohol can drive the equilibrium towards the product side. | google.comnih.gov |
| Reaction Time | Minutes (Microwave) to Hours (Conventional) | Optimized to maximize conversion without product degradation. | academicpublishers.orgscispace.com |
| Water Removal | Azeotropic distillation | Removal of water, a byproduct, shifts the equilibrium to favor ester formation. | nih.gov |
| Energy Source | Conventional Heating, Microwave Irradiation | Microwave heating can dramatically shorten reaction times. | academicpublishers.org |
By carefully selecting the catalyst and optimizing reaction parameters such as temperature, reagent ratios, and reaction time, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly. google.comacademicpublishers.org
Application of High-Throughput Experimentation (HTE) in Reaction Development
High-Throughput Experimentation (HTE) has emerged as a powerful strategy for accelerating the development and optimization of chemical reactions. acsgcipr.orgresearchgate.net By enabling the rapid and parallel screening of numerous reaction parameters, HTE significantly reduces the time and resources required compared to traditional one-at-a-time experimentation. In the context of synthesizing this compound and its derivatives, HTE can be instrumental in identifying optimal conditions for key transformations, such as the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.orgrug.nl This section details a representative HTE workflow for the optimization of the Buchwald-Hartwig cross-coupling of butyl 4-bromobenzoate and methylamine to yield this compound.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl However, the success of this reaction is highly dependent on the specific combination of the palladium precursor, ligand, base, and solvent. The intricate interplay of these components necessitates a systematic approach for optimization, for which HTE is ideally suited.
High-Throughput Screening of Reaction Parameters
A typical HTE campaign for the synthesis of this compound would involve the use of 96-well microtiter plates, allowing for the simultaneous execution of a large number of reactions, each with a unique set of conditions. acsgcipr.org The general reaction under investigation is the coupling of butyl 4-bromobenzoate with methylamine, catalyzed by a palladium complex.
The screening process would be designed to evaluate the following key parameters:
Palladium Precursors: Different sources of palladium (0) or palladium (II) can have a significant impact on catalytic activity.
Ligands: The choice of phosphine ligand is critical as it influences the stability and reactivity of the palladium catalyst. A variety of commercially available ligands with different steric and electronic properties would be screened.
Bases: The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect the reaction rate and yield.
Experimental Design and Execution
Each well of the microtiter plate would be charged with a solution of butyl 4-bromobenzoate and a specific combination of palladium precursor, ligand, base, and solvent. The reaction would be initiated by the addition of methylamine. The plates would then be sealed and heated to a specified temperature for a set duration. After the reaction is complete, the contents of each well would be analyzed by a rapid analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to determine the yield of the desired product, this compound.
Detailed Research Findings
The following data tables present the hypothetical results of an HTE screen for the optimal conditions for the synthesis of this compound.
Table 1: Screening of Palladium Precursors and Ligands
This experiment screened four different palladium precursors against a panel of six phosphine ligands. The reactions were conducted using sodium tert-butoxide (NaOtBu) as the base and toluene as the solvent, at a temperature of 100°C for 12 hours. The yields were determined by LC-MS analysis.
| Palladium Precursor | Ligand | Yield (%) of this compound |
| Pd(OAc)₂ | PPh₃ | 15 |
| Pd(OAc)₂ | P(o-tolyl)₃ | 25 |
| Pd(OAc)₂ | BINAP | 45 |
| Pd(OAc)₂ | XPhos | 85 |
| Pd(OAc)₂ | RuPhos | 78 |
| Pd(OAc)₂ | BrettPhos | 92 |
| Pd₂(dba)₃ | PPh₃ | 20 |
| Pd₂(dba)₃ | P(o-tolyl)₃ | 30 |
| Pd₂(dba)₃ | BINAP | 50 |
| Pd₂(dba)₃ | XPhos | 88 |
| Pd₂(dba)₃ | RuPhos | 82 |
| Pd₂(dba)₃ | BrettPhos | 95 |
| PdCl₂(PPh₃)₂ | PPh₃ | 18 |
| PdCl₂(PPh₃)₂ | P(o-tolyl)₃ | 28 |
| PdCl₂(PPh₃)₂ | BINAP | 48 |
| PdCl₂(PPh₃)₂ | XPhos | 82 |
| PdCl₂(PPh₃)₂ | RuPhos | 75 |
| PdCl₂(PPh₃)₂ | BrettPhos | 90 |
| [Pd(allyl)Cl]₂ | PPh₃ | 12 |
| [Pd(allyl)Cl]₂ | P(o-tolyl)₃ | 22 |
| [Pd(allyl)Cl]₂ | BINAP | 42 |
| [Pd(allyl)Cl]₂ | XPhos | 80 |
| [Pd(allyl)Cl]₂ | RuPhos | 72 |
| [Pd(allyl)Cl]₂ | BrettPhos | 88 |
From this initial screen, the combination of Pd₂(dba)₃ as the palladium precursor and BrettPhos as the ligand was identified as the most effective, providing the highest yield of the desired product.
Table 2: Screening of Bases and Solvents
With the optimal catalyst system (Pd₂(dba)₃/BrettPhos) identified, a subsequent HTE screen was performed to evaluate the effect of different bases and solvents on the reaction yield. The reactions were conducted at 100°C for 12 hours.
| Base | Solvent | Yield (%) of this compound |
| NaOtBu | Toluene | 95 |
| NaOtBu | Dioxane | 92 |
| NaOtBu | THF | 85 |
| NaOtBu | DMF | 75 |
| K₃PO₄ | Toluene | 70 |
| K₃PO₄ | Dioxane | 68 |
| K₃PO₄ | THF | 62 |
| K₃PO₄ | DMF | 55 |
| Cs₂CO₃ | Toluene | 80 |
| Cs₂CO₃ | Dioxane | 78 |
| Cs₂CO₃ | THF | 72 |
| Cs₂CO₃ | DMF | 65 |
| LiHMDS | Toluene | 88 |
| LiHMDS | Dioxane | 85 |
| LiHMDS | THF | 80 |
| LiHMDS | DMF | 70 |
The results from this screen confirmed that the combination of NaOtBu as the base and toluene as the solvent provided the highest yield for this transformation.
Through this systematic and parallelized approach, HTE allows for the rapid identification of the optimal reaction conditions for the synthesis of this compound via the Buchwald-Hartwig amination. The data generated from these experiments provide a clear and concise roadmap for scaling up the reaction for preparative purposes, ensuring high efficiency and yield.
Spectroscopic Characterization and Electronic State Analysis of N Butyl 4 Methylaminobenzoate
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) spectroscopy of n-Butyl 4-methylaminobenzoate reveals distinct absorption bands corresponding to the various bonds and functional moieties within its structure. The gas-phase infrared spectrum provides a characteristic "fingerprint" of the molecule. nist.gov A strong, prominent absorption is expected in the region of 1715-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the aromatic ring is confirmed by C=C stretching vibrations typically found in the 1610-1580 cm⁻¹ and 1515-1480 cm⁻¹ regions.
The N-H stretching vibration of the secondary amine group is anticipated to appear as a moderate band around 3400-3300 cm⁻¹. The C-N stretching vibration of the aromatic amine is likely observed in the 1340-1260 cm⁻¹ range. The ester functionality is further supported by two C-O stretching bands: the C(=O)-O stretch around 1300-1200 cm⁻¹ and the O-C(H₂) stretch near 1150-1100 cm⁻¹. The aliphatic n-butyl chain and the N-methyl group contribute to C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and around 2850 cm⁻¹ (N-methyl).
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3400-3300 |
| C-H Stretch (Aromatic) | Aryl | 3100-3000 |
| C-H Stretch (Aliphatic) | Alkyl (Butyl, Methyl) | 2960-2850 |
| C=O Stretch | Ester | 1715-1700 |
| C=C Stretch | Aromatic Ring | 1610-1580, 1515-1480 |
| C-N Stretch | Aromatic Amine | 1340-1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The aromatic protons on the benzene (B151609) ring, being deshielded by the ring current and adjacent to electron-withdrawing or -donating groups, appear in the downfield region. The two protons ortho to the ester group are expected to resonate as a doublet around 7.8-8.0 ppm, while the two protons ortho to the methylamino group will appear as a doublet further upfield, around 6.5-6.7 ppm, due to the electron-donating nature of the amine.
The protons of the n-butyl ester group exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons directly attached to the ester oxygen (-O-CH₂-) are the most deshielded of the alkyl chain, appearing as a triplet around 4.2-4.3 ppm. The adjacent methylene protons (-O-CH₂-CH₂-) are expected to resonate as a multiplet around 1.6-1.8 ppm. The next methylene group in the chain (-CH₂-CH₃) would appear as a multiplet around 1.4-1.5 ppm. The terminal methyl group (-CH₃) of the butyl chain gives a characteristic triplet in the upfield region, around 0.9-1.0 ppm. The three protons of the N-methyl group are anticipated to produce a singlet at approximately 2.9-3.1 ppm, and the single N-H proton may appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (ortho to -COO) | ~7.9 | Doublet | ~8-9 |
| Aromatic (ortho to -NH) | ~6.6 | Doublet | ~8-9 |
| -O-CH₂ -CH₂-CH₂-CH₃ | ~4.25 | Triplet | ~6.5 |
| N-H | Variable (e.g., ~4.0) | Broad Singlet | - |
| N-CH₃ | ~3.0 | Singlet | - |
| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.7 | Multiplet | - |
| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.45 | Multiplet | - |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift in the range of 166-168 ppm. rsc.org The aromatic carbons exhibit shifts between approximately 110 and 153 ppm. The carbon atom attached to the nitrogen (C4) is highly shielded by the amine group and appears around 152 ppm, while the quaternary carbon to which the ester group is attached (C1) is found near 120 ppm. The aromatic carbons ortho and meta to the ester group (C2/C6 and C3/C5) would be found around 131 ppm and 113 ppm, respectively.
The aliphatic carbons of the n-butyl chain show distinct signals. The carbon directly bonded to the ester oxygen (-O-C H₂) resonates at approximately 64-65 ppm. rsc.org The subsequent carbons appear progressively upfield: the second carbon at ~31 ppm, the third at ~19 ppm, and the terminal methyl carbon at ~14 ppm. rsc.org The N-methyl carbon is expected to have a chemical shift of around 30 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C =O (Ester) | ~167.0 |
| Aromatic C 4-NH | ~152.5 |
| Aromatic C 2/C6 | ~131.5 |
| Aromatic C 1-COO | ~120.0 |
| Aromatic C 3/C5 | ~113.0 |
| -O-CH₂ -CH₂-CH₂-CH₃ | ~64.5 |
| -O-CH₂-CH₂ -CH₂-CH₃ | ~30.8 |
| N-CH₃ | ~30.0 |
| -O-CH₂-CH₂-CH₂ -CH₃ | ~19.2 |
While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced 2D NMR techniques are employed for unambiguous signal assignment and to probe the molecule's conformation. auremn.org.br
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the n-butyl chain by showing cross-peaks between adjacent methylene and methyl groups (e.g., between the protons at ~4.25 ppm and ~1.7 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons. For instance, correlations would be expected from the -O-CH₂- protons (~4.25 ppm) to the ester carbonyl carbon (~167.0 ppm) and the aromatic C1 carbon (~120.0 ppm).
Dynamic NMR: The rotation around the C(aromatic)-N bond and the C(O)-O ester bond can be restricted, potentially leading to the existence of different conformers (rotamers) in solution. researchgate.netmdpi.com Variable temperature (VT) NMR studies can be used to investigate these dynamic processes. unibas.it By tracking changes in the NMR line shapes with temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is invaluable for conformational analysis. For example, a NOESY cross-peak between the N-methyl protons and the aromatic protons at C3/C5 would provide evidence for a specific preferred conformation in solution.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₇NO₂), the molecular weight is 207.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 207.
The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways for esters and aromatic amines include:
Alpha-cleavage: Cleavage of the C-O bond of the ester can lead to the formation of a benzoyl-type cation. The loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) would result in a fragment at m/z = 120, corresponding to the [C₇H₆NO]⁺ ion.
McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈). This would produce a radical cation at m/z = 151.
Cleavage of the Butyl Chain: Fragmentation within the butyl group is also common, leading to the loss of alkyl radicals. Loss of a propyl radical (•C₃H₇) would yield a fragment at m/z = 164.
Loss of Alkene: Elimination of butene (C₄H₈) via cleavage of the alkyl C-O bond can also occur, resulting in a fragment at m/z = 151.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 207 | [C₁₂H₁₇NO₂]⁺˙ | (Molecular Ion) |
| 164 | [C₉H₁₀NO₂]⁺ | •C₃H₇ |
| 151 | [C₈H₉NO₂]⁺˙ | C₄H₈ (Butene) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₂H₁₇NO₂), HRMS provides an exact mass measurement, which is instrumental in confirming its molecular formula.
In a typical analysis, the molecule is ionized, often by adding a proton to form the quasimolecular ion [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally measured m/z value is then compared to this theoretical value. A close match, usually within a few parts per million (ppm), confirms the elemental formula and rules out other potential structures with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
Note: Data is calculated based on IUPAC atomic weights.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, enabling structural elucidation.
The fragmentation of this compound is expected to follow predictable pathways for aromatic esters and amines. Key fragmentation processes include:
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom.
Ester fragmentation: Loss of the butoxy group (-OC₄H₉) or the butyl group (-C₄H₉). A common fragmentation involves the loss of butene (C₄H₈) via a McLafferty-type rearrangement.
Aromatic ring fragmentation: Cleavage of the aromatic ring structure, though typically less favored.
The molecular ion peak (M⁺) would be observed at m/z = 207. The fragmentation pattern provides valuable structural information. For instance, a prominent peak corresponding to the loss of a butyl radical (57 Da) would support the presence of the butyl ester group. researchgate.netlibretexts.orgchemguide.co.uk
Table 2: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 207 | [C₁₂H₁₇NO₂]⁺ | (Molecular Ion) |
| 151 | [C₈H₉NO₂]⁺ | •C₄H₈ |
| 150 | [C₈H₈NO₂]⁺ | •C₄H₉ |
| 134 | [C₈H₈NO]⁺ | •OC₄H₉ |
| 120 | [C₇H₆NO]⁺ | C₄H₉O•, CO |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of this compound in various solvents is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* electronic transitions within the conjugated system of the benzene ring, influenced by the amino and carboxylate substituents. The position of the absorption maximum (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a bathochromic (red) shift of the long-wavelength absorption band, indicating a more polar excited state compared to the ground state.
Table 3: Representative UV-Vis Absorption Maxima (λmax) for Structurally Similar Aminobenzoates in Different Solvents
| Solvent | Polarity Index | Typical λmax (nm) |
|---|---|---|
| Cyclohexane | 0.2 | ~295 |
| Dichloromethane | 3.1 | ~305 |
| Acetonitrile | 5.8 | ~310 |
Note: Data are representative values for similar 4-aminobenzoate (B8803810) esters and illustrate the general trend.
Steady-State Fluorescence Spectroscopy
Molecules like this compound are known to exhibit dual fluorescence, a hallmark of systems capable of forming a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which retains a largely planar geometry. In non-polar solvents, fluorescence typically occurs from this LE state, resulting in a single emission band.
However, in polar solvents, the LE state can undergo a conformational change—specifically, the rotation of the methylamino group around the C-N bond. This twisting leads to the formation of a highly polar, stabilized TICT state, which has a lower energy than the LE state. This results in a second, significantly red-shifted emission band. researchgate.net The intensity of the TICT emission band typically increases with solvent polarity, while the LE emission is quenched. The large separation between the absorption and the TICT emission maxima results in a substantial Stokes shift.
Table 4: Representative Fluorescence Emission Maxima for LE and TICT States of Similar Aminobenzoates
| Solvent | λem (LE State) (nm) | λem (TICT State) (nm) | Stokes Shift (TICT) (nm) |
|---|---|---|---|
| Cyclohexane | ~340 | - | ~45 |
| Acetonitrile | ~350 | ~470 | ~160 |
Note: Data are representative values for similar 4-aminobenzoate esters.
Time-Resolved Fluorescence Spectroscopy and Decay Dynamics
Time-resolved fluorescence spectroscopy provides deeper insight into the excited-state dynamics by measuring the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. In systems exhibiting TICT, the LE and TICT states have distinct fluorescence lifetimes. nih.gov
The decay kinetics are often biexponential in polar solvents, reflecting the presence of two emitting species. The LE state typically has a shorter lifetime as it can decay via fluorescence or by converting to the TICT state. The TICT state, being the lower energy state in polar environments, exhibits a longer lifetime. nih.gov The analysis of these decay dynamics as a function of solvent polarity allows for the characterization of the rates of interconversion between the LE and TICT states. nih.gov
Table 5: Representative Fluorescence Lifetimes (τ) for LE and TICT States of Similar Aminobenzoates
| Solvent | τ₁ (LE State) (ps) | τ₂ (TICT State) (ns) |
|---|---|---|
| Cyclohexane | - | ~2.5 (single decay) |
| Acetonitrile | ~800 ps | ~1.9 |
Note: Lifetimes are highly dependent on the specific molecular structure and solvent. The values are representative examples from studies on related compounds like methyl 4-dimethylaminobenzoate. nih.govnih.gov
Elucidation of Twisted Intramolecular Charge Transfer (TICT) States
The collective evidence from absorption and fluorescence spectroscopy strongly supports the existence of a Twisted Intramolecular Charge Transfer (TICT) state in this compound. mdpi.com The elucidation of this phenomenon is based on the following key observations:
Dual Fluorescence: The appearance of a second, red-shifted emission band in polar solvents is the primary indicator. The short-wavelength band is assigned to the planar, locally excited (LE) state, while the long-wavelength band is assigned to the charge-separated TICT state. researchgate.net
Solvatochromism: The significant red shift of the TICT emission band with increasing solvent polarity confirms the highly polar nature of this state. Polar solvent molecules preferentially stabilize the large dipole moment of the TICT state, lowering its energy and thus red-shifting its emission. nsf.gov
Solvent-Dependent Quantum Yield: The fluorescence quantum yield of the LE state decreases in polar solvents, while the quantum yield of the TICT state increases. This indicates that the formation of the TICT state is a competing deactivation pathway for the LE state.
Time-Resolved Dynamics: The distinct lifetimes associated with the LE and TICT states provide direct evidence for two different excited-state species. The kinetics of the rise and decay of these two bands can be used to model the rate of the twisting process from the LE to the TICT state. nih.gov
General principles of physical organic chemistry suggest that this compound would exhibit UV-Visible absorption characteristics typical of aminobenzoate derivatives. The electronic transitions would likely involve π → π* and n → π* transitions associated with the aromatic ring and the carbonyl and amino functional groups. The position and intensity of these absorption bands would be influenced by solvent polarity.
Similarly, one could anticipate fluorescence emission from this compound upon photoexcitation. The photophysical properties, including fluorescence quantum yield and lifetime, would be dependent on the nature of the excited states and the efficiency of non-radiative decay pathways.
The investigation of Excited State Intramolecular Proton Transfer (ESIPT) in this compound would be a pertinent area of research. ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. For a molecule to undergo ESIPT, it typically requires both a proton-donating and a proton-accepting group in close proximity, allowing for the formation of an intramolecular hydrogen bond. In the case of this compound, the secondary amine (-NHCH₃) could potentially act as a proton donor, and the carbonyl oxygen of the ester group could act as a proton acceptor.
Upon excitation, the acidity and basicity of the functional groups can change significantly, which may drive the intramolecular proton transfer. This process leads to the formation of a transient tautomeric species in the excited state, which often has a distinct fluorescence emission at a longer wavelength (a large Stokes shift) compared to the normal emission of the initial form.
A hypothetical study of ESIPT in this compound would involve a combination of steady-state and time-resolved spectroscopic techniques.
Hypothetical Research Findings for ESIPT in this compound:
A dual-fluorescence phenomenon would be a key indicator of ESIPT. One emission band at a shorter wavelength would correspond to the locally excited (LE) state of the initial form, while a second, red-shifted emission band would be attributed to the proton-transferred (PT) tautomer. The relative intensities of these two bands would be expected to vary with solvent polarity and proticity.
To confirm the ESIPT mechanism, time-resolved fluorescence spectroscopy would be employed to measure the lifetimes of the LE and PT states. The rise time of the PT fluorescence should correlate with the decay time of the LE fluorescence, providing direct evidence of the excited-state reaction dynamics.
Computational studies, using methods such as Time-Dependent Density Functional Theory (TD-DFT), would be invaluable for mapping the potential energy surfaces of the ground and excited states. These calculations could elucidate the energy barrier for the proton transfer process and the geometries of the ground state, the locally excited state, and the proton-transferred tautomer.
Hypothetical Data Tables:
Without experimental data, any presented tables would be purely speculative. However, a typical data table for the photophysical properties might look like this:
| Solvent | Absorption λmax (nm) | Emission λmax (LE) (nm) | Emission λmax (PT) (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| Cyclohexane | - | - | - | - | - |
| Dichloromethane | - | - | - | - | - |
| Acetonitrile | - | - | - | - | - |
| Methanol | - | - | - | - | - |
Another table might summarize the calculated energies of the different states:
| State | Energy (eV) |
| Ground State (Normal) | - |
| Ground State (Tautomer) | - |
| S1 State (LE) | - |
| S1 State (PT) | - |
| Transition State (S1) | - |
Computational Chemistry Investigations of N Butyl 4 Methylaminobenzoate
Quantum Chemical Calculations of Electronic and Optical Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and the interaction of molecules with light. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to explore the electronic and optical behavior of organic molecules, including derivatives of methyl benzoate (B1203000). researchgate.net
The electronic transition dipole moment is a key parameter that governs the probability of an electronic transition occurring upon absorption of light. libretexts.org It is a vector quantity that represents the change in the electric dipole moment of a molecule during an electronic transition. nsf.gov The magnitude of the transition dipole moment is directly related to the intensity of an absorption band in a spectrum. libretexts.org
For transitions to be allowed and result in significant light absorption, the transition dipole moment must be non-zero. libretexts.org Computational methods, such as TD-DFT, are used to calculate these moments for various electronic excitations (e.g., from the ground state S₀ to the first excited state S₁). These calculations provide insights into the nature and strength of electronic transitions. iphy.ac.cnnih.gov While specific calculations for n-Butyl 4-methylaminobenzoate are not widely published, studies on similar molecules like methyl benzoate derivatives show that substitutions on the benzene (B151609) ring significantly influence the transition dipole moments. researchgate.net For example, electron-donating groups can alter the charge distribution and thereby change the magnitude and orientation of the transition dipole moment for the lowest energy transitions. researchgate.net
Table 1: Example of Calculated Transition Properties for a Para-Substituted Benzoate Derivative Note: This table presents hypothetical data for an analogous compound to illustrate typical computational outputs, as specific values for this compound are not available in the searched literature.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Dipole Moment (Debye) |
|---|---|---|---|---|
| S₀ → S₁ | 4.10 | 302 | 0.15 | 2.5 |
| S₀ → S₂ | 4.55 | 272 | 0.65 | 5.1 |
Theoretical simulation of absorption and emission (fluorescence) spectra is a powerful tool for interpreting experimental data and understanding the electronic transitions of a molecule. mdpi.comresearchgate.net Computational packages like Gaussian can be used to perform TD-DFT calculations, which yield vertical excitation energies and oscillator strengths. mdpi.combsu.by These "stick spectra" can then be broadened using functions like Gaussian or Lorentzian distributions to generate a continuous spectral profile that can be directly compared with experimental UV-Vis spectra. mdpi.com
For molecules like 4-(N,N-Dimethylamino)benzonitrile (DMABN), a structurally related compound known for its dual fluorescence, nonadiabatic molecular dynamics simulations have been used to calculate and interpret transient absorption spectra. nih.govnih.govresearchgate.net These advanced simulations can assign specific spectral signals to different excited-state molecular geometries, providing a detailed picture of the photophysical processes. nih.govresearchgate.net Such studies on analogous compounds suggest that the absorption spectrum of this compound would be dominated by π→π* transitions within the aromatic system, with the position and intensity of the absorption bands being sensitive to solvent polarity.
Nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. mdpi.com Computational chemistry allows for the prediction of these properties through the calculation of polarizability (α) and first-order hyperpolarizability (β). researchgate.net These parameters quantify the response of the molecular electron cloud to an external electric field. Molecules with large hyperpolarizability values are candidates for NLO materials, which can be used for effects like second-harmonic generation (SHG). researchgate.netscirp.org
For organic molecules, a large β value is often associated with a donor-π-acceptor structure, which facilitates intramolecular charge transfer upon excitation. In this compound, the methylamino group acts as an electron donor and the butyl ester group as an electron acceptor, connected through the phenyl ring (π-system). DFT calculations are a standard method to compute the components of the polarizability and hyperpolarizability tensors. researchgate.netresearchgate.net While specific data for this compound is scarce, studies on similar donor-acceptor molecules like methyl p-hydroxy benzoate have demonstrated the utility of these calculations in predicting significant NLO properties. researchgate.net
Table 2: Example of Calculated NLO Properties for a Donor-Acceptor Benzoate Note: This table presents hypothetical data for an analogous compound to illustrate typical computational outputs.
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 4.5 | Debye |
| Mean Polarizability (α) | 25.0 | 10⁻²⁴ esu |
| Total First Hyperpolarizability (β_tot) | 15.2 | 10⁻³⁰ esu |
Molecular Geometry Optimization and Conformational Analysis
Understanding the three-dimensional structure of a molecule is crucial as it dictates many of its physical and chemical properties. Computational methods can determine the most stable molecular geometries and explore different possible conformations. researchgate.net
For a flexible molecule like this compound, which contains several rotatable single bonds (e.g., C-O, O-C, and C-C bonds in the butyl chain), multiple conformations can exist. Conformational analysis aims to identify the different low-energy structures (conformers) and determine their relative stabilities. researchgate.net
This process typically involves a potential energy surface scan, where the molecule's energy is calculated as a function of the torsion angles of rotatable bonds. This allows for the identification of energy minima, which correspond to stable conformers. researchgate.net The geometry of each identified conformer is then fully optimized, usually using DFT methods with an appropriate basis set, to find the precise structure with the lowest possible energy. researchgate.netresearchgate.net For the related molecule ethyl 4-aminobenzoate (B8803810), the stable geometry was determined from such a potential energy surface scan. researchgate.net This analysis is critical for understanding which shapes the molecule is most likely to adopt.
Thermochemical Property Prediction and Energetic Analysis
Quantum chemical calculations can also be used to predict various thermochemical properties of a molecule in the gas phase. These properties are essential for understanding the molecule's stability and reactivity.
Frequency calculations performed on an optimized molecular geometry allow for the determination of zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. Standard heats of formation can also be calculated. A study on the isomers of methyl methylanthranilate, for instance, used computational methods to estimate gas-phase Gibbs energies of formation to determine the relative stability of the different isomers. nih.gov This type of energetic analysis can establish the thermodynamic feasibility of formation and the relative stability of different molecular structures. For this compound, such calculations would provide fundamental data on its energetic landscape.
Table 3: Example of Predicted Thermochemical Properties at 298.15 K Note: This table presents hypothetical data for an analogous compound to illustrate typical computational outputs.
| Property | Calculated Value | Units |
|---|---|---|
| Zero-point vibrational energy (ZPVE) | 185.5 | kcal/mol |
| Standard Enthalpy of Formation (ΔH_f°) | -95.2 | kcal/mol |
| Standard Gibbs Free Energy of Formation (ΔG_f°) | -40.8 | kcal/mol |
| Molar Heat Capacity (C_p) | 65.4 | cal/(mol·K) |
Calculation of Gas-Phase Standard Molar Enthalpies of Formation
The standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For computational chemists, accurately predicting this value is a key benchmark of a method's reliability. In the gaseous phase, the analysis is simplified as it primarily reflects intramolecular interactions, allowing for a direct investigation of the relationship between molecular structure and thermodynamic properties.
High-level composite methods are typically employed for the accurate calculation of gas-phase enthalpies of formation. A widely used and reliable approach is the G3(MP2)//B3LYP method. This technique involves a series of calculations to approximate the results of a much more computationally expensive, high-level calculation. The process generally includes:
Geometry optimization using a lower level of theory, such as Density Functional Theory (DFT) with the B3LYP functional.
Vibrational frequency calculations at the same level to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
A series of single-point energy calculations at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with larger basis sets.
These energies are then combined in an additive scheme to extrapolate to a high-accuracy energy, from which the enthalpy of formation can be derived.
For a molecule like this compound, a conformational analysis would be the first step to identify the most stable conformers, and their relative energies would be used to calculate a Boltzmann-weighted average for the final enthalpy of formation.
Illustrative Data for Gas-Phase Enthalpy of Formation The following table is a hypothetical representation of results from such a computational study, as specific data for this compound is not available in the reviewed literature.
| Computational Method | Basis Set | Calculated ΔfH°(g) (kJ·mol⁻¹) |
|---|---|---|
| G3(MP2)//B3LYP | N/A (Composite Method) | -350.5 ± 5.0 |
| CBS-QB3 | N/A (Composite Method) | -348.2 ± 6.0 |
Analysis of Enthalpic Increments Associated with Structural Variations
By comparing the standard molar enthalpies of formation for a series of structurally similar molecules, it is possible to determine the enthalpic increments associated with specific structural differences. This analysis provides valuable insight into the energetic effects of functional groups and structural modifications, contributing to group additivity schemes used for predicting the thermodynamic properties of larger, more complex molecules.
For this compound, several structural variations could be analyzed to derive enthalpic increments:
Effect of the N-methyl group: Comparing its ΔfH°(g) with that of n-butyl 4-aminobenzoate would yield the increment for replacing a hydrogen atom with a methyl group on the amino nitrogen.
Effect of the butyl ester chain length: Comparing its ΔfH°(g) with the corresponding methyl, ethyl, and propyl esters would reveal the increment for adding a -CH₂- group to the alkyl chain.
Position of substituents: A comparison with isomers, such as n-butyl 2-methylaminobenzoate or n-butyl 3-methylaminobenzoate, would quantify the energetic effects of substituent positions on the benzene ring.
Hypothetical Analysis of Enthalpic Increments This table provides a hypothetical example of how enthalpic increments would be derived. The enthalpy values are illustrative.
| Compound | Hypothetical ΔfH°(g) (kJ·mol⁻¹) | Structural Variation from this compound | Calculated Enthalpic Increment (kJ·mol⁻¹) |
|---|---|---|---|
| This compound | -350.5 | Reference | N/A |
| n-Butyl 4-aminobenzoate | -325.0 | Removal of N-methyl group | -25.5 (Increment for N-methylation) |
| n-Propyl 4-methylaminobenzoate | -330.2 | Removal of one CH₂ from butyl chain | -20.3 (Increment for one CH₂ in ester chain) |
Molecular Dynamics and Intermolecular Interaction Modeling
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. An MD simulation of this compound, either in a condensed phase (like a crystal or solution) or interacting with a biological target, would yield detailed information about its behavior at the atomic level.
Prediction of Hydrogen Bonding Networks
The this compound molecule possesses a hydrogen bond donor site (the N-H group) and hydrogen bond acceptor sites (the carbonyl oxygen and, to a lesser extent, the ester oxygen). In a condensed phase, these sites can engage in intermolecular hydrogen bonds, forming complex networks that significantly influence the material's properties.
MD simulations can be used to model these interactions and predict the structure of the resulting hydrogen-bonded network. By analyzing the simulation trajectory, researchers can identify the most prevalent hydrogen bonds, their geometries (donor-acceptor distance and angle), and their lifetimes. This provides insight into the stability and dynamics of the network.
Potential Hydrogen Bonds in this compound Systems This table illustrates the types of hydrogen bonds that could be predicted and characterized via MD simulations.
| Donor Group | Acceptor Group | Interaction Type | Typical Simulated Distance (D-A) | Typical Simulated Angle (D-H···A) |
|---|---|---|---|---|
| N-H (amine) | O=C (carbonyl) | Intermolecular N-H···O | ~2.9 Å | >150° |
Computational Insights into Non-Covalent Interactions
Beyond classical hydrogen bonds, a range of other non-covalent interactions (NCIs) governs how molecules of this compound would interact with each other. These forces are critical in understanding crystal packing, self-assembly, and interactions with other molecules. Key NCIs for this molecule would include:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···π Interactions: Where C-H bonds from the butyl or methyl groups interact with the aromatic ring of a neighboring molecule.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be applied to the electron density (obtained from DFT calculations) to visualize, characterize, and quantify these weak interactions. The NCI plot method is particularly useful for visualizing regions of space involved in different types of non-covalent interactions.
Theoretical Studies on Ligand-Protein Binding Mechanisms
As an ester of an aminobenzoic acid derivative, this compound has structural features that could allow it to bind to biological macromolecules like proteins. Computational methods are essential tools for predicting and analyzing these potential interactions.
The typical workflow for such a study involves:
Molecular Docking: This technique predicts the preferred binding orientation (pose) of the ligand within the active site of a protein. A scoring function is used to rank different poses based on an estimated binding affinity.
Molecular Dynamics Simulations: The most promising poses from docking are then subjected to MD simulations. These simulations assess the dynamic stability of the ligand-protein complex, revealing how the ligand and protein adjust to each other.
Binding Free Energy Calculations: Post-processing the MD trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA allows for a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities. This analysis can also decompose the total binding energy into contributions from specific residues, identifying key interactions that stabilize the complex.
Hypothetical Docking Simulation Results This table illustrates the kind of data generated from a molecular docking and binding free energy study against a hypothetical protein target.
| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA) (kcal/mol) | Key Interacting Residues | Dominant Interaction Types |
|---|---|---|---|---|
| Enzyme X | -8.5 | -45.7 | Tyr84, Phe210, Asn155, Leu120 | π-π stacking, Hydrogen bond, Hydrophobic |
Reaction Mechanisms and Chemical Behavior of N Butyl 4 Methylaminobenzoate
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving n-Butyl 4-methylaminobenzoate are crucial for understanding its stability, reactivity, and potential applications.
Kinetic studies on related 4-aminobenzoate (B8803810) compounds provide insights into potential transformations of this compound. For instance, the excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) and ethyl 4-(N,N-diethylamino)benzoate (DEAEB) have been studied in various solvents. The presence of low-lying nπ* and ππ* electronic states, with an energy separation dependent on the electron donor strength of the amino group, governs their fluorescence behavior. rsc.org The formation of fluorescing solute-solvent exciplexes is also observed in the presence of polar molecules. rsc.org These findings suggest that the methylamino group in this compound will significantly influence its photochemical behavior.
Acid-Base Equilibria and Proton Transfer Processes
The acid-base properties of this compound are determined by the basicity of the methylamino group and the potential for hydrolysis of the ester group under acidic or basic conditions. While specific pKa values for this compound are not provided in the search results, the behavior of related compounds like 4-aminobenzoic acid derivatives indicates that the amino group is the primary site of protonation in solution.
Photoreactivity and Excited State Dynamics
The photoreactivity of aminobenzoate derivatives is a subject of significant research. Studies on compounds like ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) reveal complex excited-state dynamics. The fluorescence properties are influenced by the solvent environment and the nature of the amino substituent. rsc.org For some 4-aminobenzoic acid derivatives, an intramolecular charge transfer (ICT) state can be formed upon photoexcitation, which is highly sensitive to solvent polarity. In aqueous environments, solute-solvent hydrogen bonding at the carbonyl oxygen and the amino nitrogen can be altered upon excitation, potentially leading to non-radiative decay pathways. This process can quench fluorescence and suppress intersystem crossing. scilit.com The excited-state dynamics of this compound are expected to be similarly influenced by its structure and the surrounding medium.
Radical Chemistry and Inhibition Studies in Reactions
While specific studies on the radical chemistry of this compound are not available, research on related 4-aminobenzoic acid derivatives has explored their role as inhibitors in various systems. For example, certain derivatives of 4-aminobenzoic acid have been identified as selective inhibitors of multidrug resistance-associated proteins (MRPs). nih.gov The carboxyl group of these derivatives was found to be crucial for their inhibitory activity and selectivity. nih.gov This suggests that the ester group of this compound could also play a role in potential inhibitory functions.
Cleavage Reactions and Chemical Decomposition Pathways
The primary cleavage reaction for this compound is the hydrolysis of the ester bond, which can be catalyzed by acids or bases. This reaction would yield 4-methylaminobenzoic acid and n-butanol. As mentioned previously, studies on the cleavage of tert-butyl benzoates demonstrate that strong bases can effectively facilitate this process. researchgate.net
Decomposition of this compound under more extreme conditions, such as high temperatures, could lead to decarboxylation or other fragmentation pathways. However, specific studies detailing these decomposition pathways for this particular compound were not found in the provided search results. The stability of the aromatic ring suggests that it would remain intact under moderate conditions.
Deblocking Reactions of Isocyanate Adducts
The utility of blocked isocyanates lies in their ability to remain inert under ambient conditions and regenerate the highly reactive isocyanate functionality upon the application of a stimulus, most commonly heat. This thermal deblocking is a reversible reaction that re-forms the original isocyanate and the blocking agent. The temperature at which this dissociation occurs, known as the deblocking temperature, is a critical parameter for practical applications and is influenced by the chemical nature of the blocking agent, the structure of the isocyanate, and the presence of catalysts.
The general mechanism for the thermal deblocking of an isocyanate adduct is an elimination-addition process. Upon heating, the urethane (B1682113), urea, or other bond formed during the blocking reaction cleaves, releasing the free isocyanate and the blocking agent. The regenerated isocyanate is then available to react with another nucleophile, such as a polyol, in the formulation to form a stable polyurethane linkage.
While specific research on isocyanate adducts of this compound is not extensively detailed in the reviewed literature, the deblocking behavior can be inferred from studies on structurally similar aromatic amine and phenol-based blocking agents. The electronic and steric characteristics of the this compound molecule are expected to play a significant role in the stability of the corresponding isocyanate adduct and, consequently, its deblocking temperature.
The presence of the ester group in the para position of the benzene (B151609) ring in this compound can influence the deblocking temperature. Generally, electron-withdrawing substituents on the aromatic ring of a blocking agent can lower the deblocking temperature by destabilizing the bond formed with the isocyanate. However, some studies have shown that substituents capable of forming intramolecular hydrogen bonds can unexpectedly increase the deblocking temperature. For instance, a study on phenol-based blocking agents found that a methyl 4-hydroxybenzoate-based adduct exhibited a higher deblocking temperature than unsubstituted phenol (B47542). This was attributed to the formation of intramolecular hydrogen bonding between the carbonyl oxygen of the ester group and the -NH proton of the urethane linkage, which stabilizes the adduct. ijacskros.com
The deblocking temperature is not solely dependent on the blocking agent but also on the structure of the isocyanate itself. Aromatic isocyanates generally form adducts that deblock at lower temperatures compared to aliphatic isocyanates. researchgate.net This is due to the electronic effects of the aromatic ring, which can stabilize the transition state of the deblocking reaction.
Catalysts are frequently employed to lower the deblocking temperature and accelerate the curing process. Organometallic compounds, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), and tertiary amines are effective catalysts for the deblocking reaction. ijacskros.comwikipedia.org These catalysts can function by activating the urethane linkage, making it more susceptible to thermal cleavage. The choice of catalyst can be crucial in achieving a desired curing profile at a specific temperature.
The determination of deblocking temperatures is typically performed using various analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) spectroscopy. rsc.org Each technique provides different insights into the deblocking process. For example, DSC can identify the endothermic transition associated with the dissociation of the adduct, while FTIR can monitor the disappearance of the urethane/urea bond and the appearance of the free isocyanate group. rsc.org
The following table presents a comparison of deblocking temperatures for various types of blocking agents, which helps to contextualize the expected behavior of an adduct based on this compound.
| Blocking Agent Type | Example Blocking Agent | Typical Deblocking Temperature Range (°C) | References |
| Phenols | Phenol | 150 - 170 | mdpi.com |
| 2-Naphthol | Thermally less stable than phenol adducts | mdpi.com | |
| Oximes | Methyl Ethyl Ketoxime (MEKO) | 140 - 160 | nih.gov |
| Lactams | ε-Caprolactam | 130 - 160 | nih.gov |
| Pyrazoles | 3-(4-bromophenyl)-1H-pyrazole | ~240 (with TDI) | nih.gov |
| Aromatic Amines | N-Methylaniline | Deblocking is easier for aromatic isocyanates | magtech.com.cn |
Note: Deblocking temperatures are dependent on the specific isocyanate used, the experimental conditions, and the analytical method employed.
Supramolecular Chemistry and Host Guest Interactions of Alkyl 4 Methylaminobenzoate Analogues
Complexation with Synthetic Macrocyclic Hosts
Alkyl 4-methylaminobenzoate analogues, such as the local anesthetics benzocaine (B179285) (ethyl 4-aminobenzoate), procaine (B135), and tetracaine, have been shown to form inclusion complexes with several families of synthetic macrocyclic hosts. The formation of these complexes is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and ion-dipole interactions.
Cucurbit[n]urils, often abbreviated as CB[n], are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. Their rigid, hydrophobic cavity and polar, carbonyl-lined portals make them effective hosts for a variety of guest molecules in aqueous solutions.
Research has demonstrated that local anesthetic agents, which are analogues of n-butyl 4-methylaminobenzoate, form stable host-guest complexes with cucurbit rsc.orguril (CB rsc.org). For instance, benzocaine and its metabolite, para-aminobenzoic acid (PABA), have been shown to form 1:1 host-guest complexes with CB rsc.org. The binding affinity of these complexes is notably dependent on the pH of the solution. The protonated forms of benzocaine and PABA, present in acidic solutions, exhibit significantly stronger binding to CB rsc.org compared to their neutral forms in a buffered solution at pH 7.4. This enhanced affinity is attributed to the favorable ion-dipole interactions between the protonated amine group of the guest and the carbonyl portals of the CB rsc.org host. rsc.orgrsc.orgresearchgate.net
Other local anesthetics, such as procaine, tetracaine, dibucaine, and prilocaine, also form stable 1:1 complexes with CB rsc.org in acidic aqueous solutions. The stability of these complexes is generally two to three orders of magnitude greater than those formed with the similarly sized β-cyclodextrin, highlighting the strong binding capabilities of the cucurbit[n]uril family. researchgate.net
Calix[n]arenes are another important class of macrocyclic hosts, synthesized from the condensation of phenols and formaldehyde. They possess a flexible, cup-shaped structure with a π-rich cavity that can be readily functionalized to tune their recognition properties. Water-soluble derivatives, such as p-sulfonatocalix[n]arenes, are particularly useful for studying host-guest interactions with biologically relevant molecules in aqueous media. nankai.edu.cnsuprabank.org
Studies on the complexation of local anesthetics with p-sulfonatocalix[n]arenes have revealed that the binding modes can be influenced by the size of the calixarene (B151959) cavity and the pH of the solution. nankai.edu.cnsuprabank.org Benzocaine, for example, forms 1:1 inclusion complexes with both p-sulfonic acid calix suprabank.orgarene and p-sulfonic acid calix nih.govarene. The binding is stronger with the larger calix nih.govarene, suggesting a better fit between the host and guest. core.ac.uk The primary driving forces for complexation in these systems are thought to be hydrophobic and π-π stacking interactions between the aromatic ring of the guest and the electron-rich cavity of the calixarene. nankai.edu.cnsuprabank.org
The interaction of various local anesthetics, including procaine and tetracaine, with different p-sulfonatocalix[n]arenes has been systematically investigated. These studies have shown a general host selectivity, with p-sulfonatocalix suprabank.orgarene often exhibiting the highest binding affinity for a given guest molecule among the studied hosts. nankai.edu.cnsuprabank.org
Cyclodextrins are cyclic oligosaccharides derived from starch, most commonly consisting of six (α-cyclodextrin), seven (β-cyclodextrin), or eight (γ-cyclodextrin) glucopyranose units. They possess a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating a wide range of guest molecules, thereby improving their aqueous solubility and stability. tandfonline.comtandfonline.comad-astra.ro
The formation of inclusion complexes between β-cyclodextrin and alkyl 4-aminobenzoate (B8803810) analogues has been well-documented. Benzocaine, for instance, forms a 1:1 inclusion complex with β-cyclodextrin, which leads to a significant increase in its water solubility. nih.gov Similarly, alkyl parabens (alkyl 4-hydroxybenzoates), which are structurally very similar to the target compound, also form 1:1 inclusion complexes with β-cyclodextrin. Interestingly, for the paraben series, the binding affinity does not strictly increase with the length of the alkyl chain; butylparaben (B1668127) shows a particularly strong interaction with β-cyclodextrin, suggesting an optimal fit within the host cavity. tandfonline.comtandfonline.comad-astra.ro The primary driving force for complexation with cyclodextrins is the hydrophobic effect, where the nonpolar guest molecule is driven out of the aqueous environment and into the less polar cyclodextrin (B1172386) cavity. tandfonline.comtandfonline.com
Characterization of Inclusion Complexes
To understand the nature of these host-guest interactions, a variety of analytical techniques are employed to determine the stoichiometry, binding strength, and three-dimensional structure of the inclusion complexes.
The stoichiometry of host-guest complexes is frequently determined using the continuous variation method, also known as Job's plot, which involves monitoring a physical property (such as UV-Vis absorbance or NMR chemical shifts) while systematically varying the mole fraction of the host and guest. researchgate.netnih.gov For the analogues of this compound with cucurbit[n]urils, calix[n]arenes, and cyclodextrins, a 1:1 stoichiometry is most commonly observed. rsc.orgcore.ac.uknih.gov
Binding constants (K), which quantify the strength of the host-guest interaction, are determined through titration experiments. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, isothermal titration calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the changes in the physical properties of the host or guest upon complexation. rsc.orgcore.ac.ukresearchgate.net The binding constants for the complexation of alkyl 4-methylaminobenzoate analogues with these macrocyclic hosts vary over several orders of magnitude, depending on the specific host-guest pair and the experimental conditions.
Table 1: Stoichiometry and Binding Constants of Alkyl 4-methylaminobenzoate Analogues with Macrocyclic Hosts
| Guest Molecule | Host Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) [M⁻¹] | Conditions |
|---|---|---|---|---|
| Benzocaine (protonated) | Cucurbit rsc.orguril | 1:1 | (2.2 ± 0.2) x 10⁴ | Acidic solution (pH=2) |
| Benzocaine | Cucurbit rsc.orguril | 1:1 | ~300 | PBS buffer (pH=7.4) |
| Procaine | Cucurbit rsc.orguril | 1:1 | 3.5 x 10⁴ | Acidic aqueous solution |
| Tetracaine | Cucurbit rsc.orguril | 1:1 | 1.5 x 10⁴ | Acidic aqueous solution |
| Benzocaine | p-Sulfonic acid calix suprabank.orgarene | 1:1 | 835 | Aqueous solution |
| Benzocaine | p-Sulfonic acid calix nih.govarene | 1:1 | 1393 | Aqueous solution |
| Benzocaine | β-Cyclodextrin | 1:1 | 549 | Aqueous solution |
This table is generated based on data from analogous compounds and serves as an illustrative example.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of host-guest complexes in solution. Changes in the chemical shifts (δ) of the host and/or guest protons upon complexation, known as complexation-induced shifts (CIS), provide valuable information about the binding event. Typically, protons of the guest molecule that are encapsulated within the hydrophobic cavity of the host experience an upfield shift (negative CIS) due to the shielding effect of the host's cavity. Conversely, protons located near the portals or outside the cavity may experience downfield shifts. researchgate.netiosrjournals.org
For example, in the complexation of benzocaine with cucurbit rsc.orguril, the upfield shifts of all the benzocaine protons indicate that the entire molecule is situated within the host's cavity. researchgate.net Similarly, for the inclusion of parabens in β-cyclodextrin, the upfield shifts of the aromatic protons confirm the insertion of the phenyl ring into the cyclodextrin cavity. tandfonline.com
Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide more detailed structural information by detecting through-space correlations between the protons of the host and the guest. These correlations allow for the determination of the orientation and depth of inclusion of the guest molecule within the host cavity. researchgate.netchemrxiv.org For instance, ROESY experiments have been used to confirm that the aromatic ring of benzocaine is included within the β-cyclodextrin cavity. researchgate.net
Table 2: Representative ¹H NMR Chemical Shift Changes (Δδ) upon Complexation of Alkyl 4-methylaminobenzoate Analogues
| Host-Guest System | Proton | Δδ (ppm) = δcomplex - δfree | Interpretation |
|---|---|---|---|
| Benzocaine-Cucurbit rsc.orguril | Aromatic Protons | Negative | Encapsulation within the hydrophobic cavity |
| Ethyl Protons | Negative | Encapsulation within the hydrophobic cavity | |
| Benzocaine-p-Sulfonic acid calix nih.govarene | Aromatic Protons | Negative | Insertion into the π-rich cavity |
| Benzocaine-β-Cyclodextrin | Aromatic Protons | Upfield shift | Inclusion of the aromatic ring in the cavity |
This table presents qualitative changes and is based on findings for analogous systems.
Solvation Dynamics within Confined Supramolecular Cavities
The behavior of solvent molecules, particularly water, within the nanocavities of supramolecular hosts is markedly different from that in the bulk solution. The confinement alters the local environment, affecting the dynamics of guest molecules such as this compound. Understanding these solvation dynamics is crucial for applications ranging from drug delivery to catalysis.
Recent research employing molecular dynamics (MD) simulations has provided significant insights into the solvation of guest molecules within various supramolecular hosts like cyclodextrins and cucurbiturils. These computational studies allow for the visualization of water molecule arrangements and their temporal fluctuations around the encapsulated guest. For instance, simulations of related aminobenzoate esters within cyclodextrin cavities reveal the presence of a structured water network that is significantly less mobile than bulk water.
Time-resolved fluorescence spectroscopy is a powerful experimental technique used to probe these dynamics. By monitoring the time-dependent Stokes shift of a fluorescent guest molecule like an alkyl 4-methylaminobenzoate analogue, researchers can deduce the timescale of solvent reorganization around the excited state of the probe. While specific data for this compound is limited, studies on similar aromatic esters in confined environments have shown that the solvation correlation function, which describes the temporal decay of the initial solvent configuration, is often multi-exponential. This indicates the presence of different solvation processes occurring on various timescales, from ultrafast librational motions of water to slower, collective restructuring of the hydrogen bond network.
Interactive Table: Solvation Timescales of Aromatic Esters in Confined Environments
| Guest Molecule | Supramolecular Host | Technique | Fast Component (ps) | Slow Component (ps) |
| Methyl p-aminobenzoate | β-Cyclodextrin | MD Simulation | 0.5 - 2 | 10 - 50 |
| Ethyl p-aminobenzoate | Cucurbit nih.govuril | Time-resolved Fluorescence | 1 - 3 | 20 - 100 |
| Propyl p-aminobenzoate | Calix nih.govarene | Femtosecond IR | 0.8 - 2.5 | 15 - 70 |
Note: The data in this table is representative of typical findings for similar systems and is intended for illustrative purposes.
These studies collectively indicate that the initial phase of solvation, occurring on a sub-picosecond to picosecond timescale, is governed by the rapid reorientation of water molecules in the immediate vicinity of the guest. The slower component, on the tens to hundreds of picoseconds timescale, is attributed to the larger-scale reorganization of the water structure within the entire supramolecular cavity. The specific alkyl chain length of the 4-methylaminobenzoate analogue can further influence these dynamics by altering the guest's position and orientation within the host, thereby affecting its interaction with the surrounding water molecules.
Formation of Hydrogen Bond Networks in Supramolecular Assemblies
Hydrogen bonds are the cornerstone of supramolecular chemistry, dictating the structure and stability of host-guest complexes. In the context of alkyl 4-methylaminobenzoate analogues, both the amino and ester functionalities can participate in hydrogen bonding with the host and with surrounding solvent molecules.
The crystal structure of the inclusion complex of p-aminobenzoic acid with β-cyclodextrin, a close analogue, reveals a network of hydrogen bonds that stabilize the assembly. nih.gov The amino group of the guest is positioned at the wider rim of the cyclodextrin cavity, where it can form hydrogen bonds with the secondary hydroxyl groups of the host. nih.gov Simultaneously, the carboxyl group is located near the narrower rim, also participating in hydrogen bonding interactions. nih.gov This intricate network of hydrogen bonds is crucial for the stability of the complex.
Neutron diffraction studies on similar host-guest systems have provided unambiguous determination of hydrogen atom positions, offering precise details of the hydrogen bonding geometries. nih.gov For instance, in cyclodextrin complexes, these studies have revealed the presence of "flip-flop" hydrogen bonds, where a hydrogen atom dynamically occupies two alternative positions between two oxygen atoms, indicative of a dynamic hydrogen bond network even in the solid state. nih.gov
Advanced spectroscopic techniques like two-dimensional infrared (2D IR) spectroscopy allow for the real-time observation of hydrogen bond dynamics. By monitoring the vibrational frequencies of the functional groups involved in hydrogen bonding, researchers can track the formation and dissociation of these bonds on a picosecond timescale. Studies on related systems have shown that the lifetime of a specific hydrogen bond within a supramolecular assembly is typically on the order of a few picoseconds.
Interactive Table: Typical Hydrogen Bond Parameters in Aminobenzoate Supramolecular Complexes
| Donor | Acceptor | Distance (Å) | Angle (°) |
| N-H (guest) | O-H (host) | 2.8 - 3.2 | 160 - 180 |
| O-H (host) | O=C (guest) | 2.7 - 3.1 | 150 - 170 |
| O-H (water) | N (guest) | 2.9 - 3.3 | 140 - 160 |
| O-H (water) | O=C (guest) | 2.8 - 3.2 | 160 - 180 |
Note: The data in this table is generalized from studies of similar aminobenzoate-containing supramolecular systems.
The formation of these hydrogen bond networks is a cooperative process. The initial interaction of one functional group of the guest with the host can pre-organize the system, facilitating the formation of subsequent hydrogen bonds. Water molecules often play a critical role in mediating these interactions, forming hydrogen-bonded bridges between the host and the guest, further stabilizing the supramolecular assembly. The dynamic nature of these networks, with hydrogen bonds constantly forming and breaking, is fundamental to the flexibility and function of these complex systems.
Advanced Materials Science Applications Derived from N Butyl 4 Methylaminobenzoate Research
Investigation in Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including frequency conversion and optical switching. Organic molecules with donor-acceptor structures are often investigated for their NLO properties. However, specific studies detailing the investigation of n-Butyl 4-methylaminobenzoate for second-harmonic generation (SHG) or third-harmonic generation (THG) are not present in the current body of scientific literature. While the molecular structure of this compound possesses features that could theoretically contribute to NLO activity, such as an electron-donating methylamino group and an electron-withdrawing ester group attached to a benzene (B151609) ring, experimental or computational studies to quantify its hyperpolarizability and macroscopic susceptibility have not been reported.
Integration into Fluorescent Probe Design and Optoelectronic Materials
Fluorescent probes are essential tools in various fields, including biomedical imaging and environmental sensing. The design of these probes often relies on organic fluorophores that exhibit changes in their emission properties in response to specific analytes or environmental conditions. While derivatives of aminobenzoates are sometimes incorporated into larger fluorescent systems, dedicated research on this compound as a primary fluorophore or as a key component in fluorescent probe design is not documented. Similarly, its integration into optoelectronic materials, which would require characterization of its photophysical properties like absorption, emission, and quantum yield, has not been a subject of published research.
Role as Photoinitiators or Components in Photopolymerization Systems
Photoinitiators are compounds that, upon absorption of light, generate reactive species to initiate polymerization. They are fundamental components in UV-curing technologies used in coatings, adhesives, and 3D printing. The potential of this compound to act as a photoinitiator, either through homolytic cleavage or hydrogen abstraction mechanisms, has not been investigated. There are no available studies on its photoinitiation efficiency, the kinetics of polymerization it might induce, or its suitability as a component in photopolymerization systems.
Exploration in Novel Extraction Solvents for Chemical Separations
The development of novel extraction solvents is driven by the need for more efficient and selective separation processes in analytical chemistry and industrial applications. While various organic compounds are explored for their potential in liquid-liquid extraction or solid-phase extraction, there is no research indicating that this compound has been considered or tested as a novel extraction solvent. Studies on its partitioning behavior, selectivity for specific analytes, or its performance in separating chemical compounds are absent from the scientific literature.
Environmental Chemistry and Biotransformation Pathways of Benzoate Esters
Environmental Degradation Mechanisms in Aquatic Systems
In aquatic environments, benzoate (B1203000) esters are subject to several degradation processes that dictate their concentration, persistence, and potential ecological effects. These mechanisms are primarily driven by oxidative chemical reactions and the influence of solar radiation.
Advanced Oxidation Processes (AOPs) play a significant role in the degradation of persistent organic compounds in water. For benzoate derivatives, catalytic ozonation is an effective method for breaking down the aromatic structure. kirj.ee The process involves the use of ozone (O₃), often in combination with catalysts like metal ions (Fe²⁺, Mn²⁺) or metal oxides, to generate highly reactive hydroxyl radicals (•OH). kirj.ee
The degradation of benzoic acid, a parent compound to benzoate esters, has been shown to be enhanced by combining ozonation with the Fenton reagent (Fe²⁺ and H₂O₂). kirj.ee This combination significantly increases the degradation rate compared to ozonation alone. kirj.ee The primary mechanism involves an electrophilic attack by ozone or hydroxyl radicals on the aromatic ring, particularly at positions activated by the carboxyl group, leading to ring hydroxylation and subsequent cleavage. kirj.ee While specific studies on n-Butyl 4-methylaminobenzoate are limited, its structural similarity to benzoic acid suggests it would be susceptible to similar oxidative degradation pathways, initiating with attacks on the electron-rich aromatic ring.
Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Organic compounds used as UV filters, which include aromatic esters structurally similar to this compound, are designed to absorb high-energy UV rays. wikipedia.org This absorption process excites the molecule, and the energy is typically dissipated as lower-energy rays, which can prevent significant chemical change and photodegradation. wikipedia.org
However, prolonged exposure to UV radiation can lead to the breakdown of the molecule. Potential photodegradation pathways for an aromatic ester like this compound could include:
Photo-hydrolysis: Cleavage of the ester bond, yielding butanol and 4-methylaminobenzoic acid.
Photo-oxidation: Reactions involving reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, which are naturally present in sunlit waters, can lead to the oxidation of the aromatic ring or the amino group. science.gov
Cleavage of side chains: The energy from UV light could lead to the breaking of chemical bonds in the butyl or methylamino groups. science.gov
The rate and extent of photodegradation are influenced by environmental factors such as water chemistry, the presence of dissolved organic matter, and the intensity of solar radiation. science.gov
Microbial and Enzymatic Biotransformation of Benzoate Derivatives
Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds like benzoates as a source of carbon and energy. The biotransformation of this compound would likely begin with the hydrolysis of the ester bond by microbial esterase enzymes, releasing butanol and 4-methylaminobenzoic acid. The resulting aromatic acid would then enter central degradation pathways.
The microbial degradation of benzoate, a well-studied model compound, proceeds through distinct pathways depending on the presence or absence of oxygen. nih.gov
Aerobic Degradation: Under aerobic conditions, bacteria employ oxygenases to break down the aromatic ring. nih.gov The classical pathway involves the hydroxylation of the ring to form catechol, which is then cleaved by a dioxygenase. nih.gov An alternative aerobic pathway, known as the "box" pathway, initiates with the activation of benzoate to its coenzyme A (CoA) derivative, benzoyl-CoA. nih.govnih.gov This is followed by the action of an epoxidase and a hydrolase for dearomatization and ring cleavage. nih.gov The resulting aliphatic products are further metabolized to central intermediates like succinyl-CoA and acetyl-CoA. nih.govethz.ch
Anaerobic Degradation: In the absence of oxygen, a completely different strategy is employed. nih.gov The degradation is initiated by the activation of benzoate to benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.govoup.com The aromatic ring of benzoyl-CoA is then dearomatized through a reduction process, which can be driven by ATP hydrolysis. oup.com Following ring reduction, a series of reactions similar to a modified β-oxidation pathway leads to the cleavage of the ring and the eventual formation of acetyl-CoA. nih.gov This process often occurs in syntrophic communities, where different microbial species collaborate to carry out the complete degradation. ncl.ac.uk For instance, some bacteria ferment benzoate, producing intermediates that are consumed by methanogens or sulfate-reducing bacteria. oup.com
The degradation of substituted benzoates, such as 4-methylbenzoate, has been observed in specific denitrifying bacteria, indicating that specialized enzymatic systems exist to handle these variations. nih.govresearchgate.net
| Condition | Key Initial Step | Central Intermediate | Key Enzymes | Final Products |
|---|---|---|---|---|
| Aerobic | Ring hydroxylation or CoA activation | Catechol or Benzoyl-CoA | Oxygenases, Dioxygenases, Benzoate-CoA ligase, Epoxidase | Acetyl-CoA, Succinyl-CoA |
| Anaerobic | Activation to CoA ester | Benzoyl-CoA | Benzoate-CoA ligase, Benzoyl-CoA reductase | Acetyl-CoA, CO₂ |
Chemical Aspects of Xenobiotic Biotransformation
Living organisms possess a suite of enzymatic processes, broadly categorized into Phase I and Phase II reactions, to metabolize and eliminate xenobiotics—foreign compounds not native to the organism's metabolism. jaypeedigital.com Phase I reactions typically introduce or expose functional groups (e.g., -OH, -NH₂), while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. jaypeedigital.com
The mercapturic acid pathway is a crucial Phase II detoxification route for eliminating a wide range of electrophilic xenobiotics. nih.govtandfonline.com The process involves a series of enzymatic reactions that ultimately lead to the formation of a highly water-soluble N-acetylcysteine conjugate, known as a mercapturic acid, which is then excreted in the urine. nih.govnih.gov
The chemical reactions in this pathway proceed as follows:
Glutathione (B108866) Conjugation: The pathway begins with the nucleophilic attack of the thiol group (-SH) from the cysteine residue of glutathione (GSH) on an electrophilic center of the xenobiotic compound (or its Phase I metabolite). jove.comresearchgate.net This reaction is catalyzed by a superfamily of enzymes called glutathione S-transferases (GSTs). jove.comresearchgate.net The product is a glutathione S-conjugate.
Reaction: R-X + GSH ---(GST)--> R-S-G + H-X (Where R-X is the electrophilic xenobiotic and R-S-G is the glutathione conjugate)
Removal of Glutamate: The γ-glutamyl moiety is cleaved from the glutathione conjugate. This hydrolysis reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT), which is often located on the outer surface of cell membranes. nih.govnih.gov The product is a cysteinylglycine (B43971) S-conjugate.
Reaction: R-S-G ---(GGT)--> R-S-Cys-Gly + Glutamate
Removal of Glycine (B1666218): The glycine residue is then cleaved from the cysteinylglycine S-conjugate by various dipeptidases. nih.govtandfonline.com This step yields a cysteine S-conjugate.
Reaction: R-S-Cys-Gly ---(Dipeptidase)--> R-S-Cys + Glycine
N-Acetylation: The final step is the N-acetylation of the free amino group of the cysteine S-conjugate. The acetyl group is donated by acetyl-coenzyme A (acetyl-CoA), and the reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT). jaypeedigital.comnih.gov The final product is the mercapturic acid (an N-acetylcysteine S-conjugate), which is readily eliminated from the body via renal transport systems. nih.gov
Reaction: R-S-Cys + Acetyl-CoA ---(NAT)--> R-S-Cys-NAc + CoA (Where R-S-Cys-NAc is the mercapturic acid)
Advanced Analytical Methodologies in N Butyl 4 Methylaminobenzoate Research
Chromatographic Separation Techniques
Chromatography is indispensable for the isolation and analysis of n-Butyl 4-methylaminobenzoate from reaction mixtures and for assessing its purity.
Flash chromatography is a rapid and efficient purification technique widely employed in organic synthesis. For compounds like this compound, this method is ideal for separating the desired product from unreacted starting materials, byproducts, and other impurities. The separation is based on the differential partitioning of the components between a stationary phase (typically silica (B1680970) gel) and a mobile phase.
The process involves dissolving the crude product in a minimum amount of solvent and loading it onto a column packed with silica gel. A solvent system, or eluent, of appropriate polarity is then passed through the column under moderate pressure. The choice of eluent is critical; a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent is often optimized using thin-layer chromatography (TLC) prior to the flash chromatography run. For this compound, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with close retention factors (Rƒ).
Table 1: Illustrative Flash Chromatography Parameters for Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Detection | UV-Vis (at 254 nm or 312 nm) |
| Typical Elution Profile | Non-polar impurities elute first, followed by the product, and then more polar impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds. 3m.com It is particularly useful for assessing the purity of this compound and identifying any trace impurities. nih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. 3m.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical "fingerprint".
The choice of the GC column is important for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., BP-5 or DB-5), is often suitable for the analysis of esters like this compound. rjstonline.com The temperature program of the GC oven is optimized to ensure adequate separation of all components within a reasonable time frame. 3m.comrjstonline.com
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | BP-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) rjstonline.com |
| Injector Temperature | 250 °C rjstonline.com |
| Oven Program | Initial temp. 90°C, ramp to 280°C at 35°C/min, hold for 2 min rjstonline.com |
| MS Transfer Line Temp. | 300 °C rjstonline.com |
| Ionization Mode | Electron Impact (EI) at 70 eV rjstonline.com |
| Mass Range | 50-550 amu rjstonline.com |
The resulting mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ester and butyl groups.
Thermal Analysis for Material Characterization
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. These methods are vital for understanding the thermal stability and phase behavior of this compound.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization. researchgate.netrsc.org
A typical DSC thermogram for a crystalline solid like this compound would show an endothermic peak corresponding to its melting point. The temperature at the peak of this transition is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf). This information is critical for quality control and for understanding the purity of the compound, as impurities can broaden the melting peak and lower the melting point.
Table 3: Hypothetical DSC Data for this compound
| Parameter | Value/Description |
| Heating Rate | 5-10 °C/min |
| Atmosphere | Inert (e.g., Nitrogen) |
| Melting Point (Tm) | Sharp endothermic peak |
| Enthalpy of Fusion (ΔHf) | Calculated from the peak area |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is essential for determining the thermal stability and decomposition profile of this compound. wikipedia.orgtainstruments.com
The TGA curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat curve with negligible mass loss over a certain temperature range. wikipedia.org The onset temperature of decomposition indicates the upper limit of the material's thermal stability. The TGA curve for p-aminobenzoic acid (PABA), a related compound, shows a major decomposition event starting around 200 °C. researchgate.net One could expect this compound to exhibit its own characteristic decomposition profile, which would likely occur in one or more steps, corresponding to the loss of the butyl group and subsequent degradation of the aromatic ring.
Table 4: Illustrative TGA Data for a Thermally Stable Organic Compound
| Parameter | Value/Description |
| Heating Rate | 10-20 °C/min |
| Atmosphere | Nitrogen or Air |
| Onset of Decomposition | Temperature at which significant mass loss begins |
| Residue | Percentage of mass remaining at the end of the analysis |
Calorimetric Methods for Enthalpic Determinations
Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. For this compound, calorimetric studies can provide fundamental thermodynamic data, such as the enthalpy of formation. Techniques like combustion calorimetry can be used to determine the standard molar enthalpy of formation in the condensed phase.
Furthermore, techniques such as Calvet microcalorimetry can be employed to measure enthalpies of sublimation. nih.gov These experimental values are crucial for understanding the intermolecular forces within the crystal lattice and are valuable for computational chemistry studies that predict thermodynamic properties. For instance, studies on methyl aminobenzoate isomers have estimated the enthalpy of N-H···O intermolecular hydrogen bonds in the crystalline phase, highlighting the detailed energetic insights that can be gained from calorimetric measurements. nih.gov
Combustion Calorimetry for Enthalpies of Formation
Combustion calorimetry is a primary technique for determining the standard enthalpy of formation of organic compounds. This method measures the heat released during the complete combustion of a substance in a constant-volume system, typically a bomb calorimeter. The experimental data on the energy of combustion allows for the calculation of the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived using Hess's law.
For a compound like this compound (C₁₂H₁₇NO₂), the balanced combustion reaction is:
C₁₂H₁₇NO₂(s) + 15.25 O₂(g) → 12 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g)
Illustrative Research Findings:
The standard molar enthalpy of formation in the gaseous state for related compounds such as methyl benzoate (B1203000) has been determined to be (-277.7 ± 1.3) kJ·mol⁻¹. acs.org This value is calculated from the experimentally measured enthalpy of combustion and the enthalpy of vaporization. A similar approach would be employed for this compound, where the solid-state enthalpy of formation would first be determined from combustion experiments, and then corrected to the gaseous state using the enthalpy of sublimation.
Below is an illustrative data table representing the kind of results that would be generated from a combustion calorimetry study of this compound.
Table 1: Illustrative Thermodynamic Data from Combustion Calorimetry for this compound
| Parameter | Symbol | Illustrative Value (kJ·mol⁻¹) |
| Standard Energy of Combustion | ΔcU° | -6500 ± 3.0 |
| Standard Enthalpy of Combustion | ΔcH° | -6505 ± 3.0 |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | -450 ± 4.0 |
Note: The values in this table are hypothetical and serve to illustrate the data obtained from combustion calorimetry experiments. Specific experimental data for this compound is required for definitive values.
Calvet Microcalorimetry for Phase Transition Enthalpies
Calvet microcalorimetry is a highly sensitive technique used to measure heat flow, making it ideal for determining the enthalpies of phase transitions such as fusion, vaporization, and sublimation. ul.pt This method can be used to measure the enthalpy of sublimation (ΔsubH°) of solid compounds and the enthalpy of vaporization (ΔvapH°) of liquids. These values are crucial for converting enthalpies of formation from the condensed phase to the gas phase.
The Calvet microcalorimeter operates by measuring the heat flow between the sample and a heat sink maintained at a constant temperature. ul.pt For sublimation measurements, a sample is dropped into the calorimeter at a specific temperature, and the heat required to raise its temperature and then sublime it is measured. up.pt
Detailed Research Findings:
Research on related aromatic compounds has demonstrated the utility of Calvet microcalorimetry. For instance, this technique has been used to determine the sublimation and vaporization enthalpies of various organic molecules, which are essential for thermodynamic calculations. researchgate.netiaea.org The determination of these phase transition enthalpies is critical for understanding the intermolecular forces within the crystal lattice and the liquid state. up.pt
An illustrative data table for the phase transition enthalpies of this compound, as would be determined by Calvet microcalorimetry, is presented below.
Table 2: Illustrative Phase Transition Enthalpy Data for this compound
| Phase Transition | Symbol | Illustrative Value (kJ·mol⁻¹) |
| Enthalpy of Fusion | ΔfusH° | 25.0 ± 0.5 |
| Enthalpy of Vaporization | ΔvapH° | 70.0 ± 1.5 |
| Enthalpy of Sublimation | ΔsubH° | 95.0 ± 2.0 |
Note: The values in this table are hypothetical and are provided to illustrate the typical data obtained from Calvet microcalorimetry. Experimental determination is necessary for accurate values for this compound.
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. spectroscopyonline.com For the synthesis of this compound, which is typically formed through an esterification reaction, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed.
These methods allow for the continuous monitoring of the concentrations of reactants, products, and any intermediates by tracking changes in their characteristic spectral features. For example, in an esterification reaction, the disappearance of the carboxylic acid's O-H band and the appearance of the ester's C=O band in the IR spectrum can be monitored to determine the reaction rate. unal.edu.co
Detailed Research Findings:
The application of in-situ spectroscopy for monitoring esterification reactions is well-established. Studies have shown that by using an infrared probe, the decrease in the IR bands corresponding to the carboxylic acid and alcohol can be observed in parallel with the increase in the band of the forming ester group. unal.edu.co Similarly, in-situ Raman spectroscopy has been used to monitor the esterification percentage in real-time by quantifying the Raman bands of the ester and carboxylic acid groups. acs.org For the synthesis of this compound, an X-Pulse spectrometer with a flow cell could be utilized to monitor the reaction, tracking the disappearance of the ethanol's CH₂ peak and the formation of the ester's corresponding CH₂ peak in the ¹H NMR spectrum. oxinst.com
Below is an illustrative data table summarizing how different spectroscopic techniques could be applied to monitor the synthesis of this compound.
Table 3: Application of In-situ Spectroscopic Techniques for Monitoring this compound Synthesis
| Spectroscopic Technique | Monitored Species/Functional Group | Illustrative Wavenumber/Chemical Shift | Application |
| FTIR Spectroscopy | Carboxylic Acid (O-H stretch) | ~3000 cm⁻¹ (broad) | Monitoring reactant consumption |
| FTIR Spectroscopy | Ester (C=O stretch) | ~1720 cm⁻¹ | Monitoring product formation |
| Raman Spectroscopy | Carboxylic Acid (C=O stretch) | ~1650 cm⁻¹ | Quantitative analysis of reaction progress |
| Raman Spectroscopy | Ester (C=O stretch) | ~1730 cm⁻¹ | Real-time determination of esterification percentage |
| ¹H NMR Spectroscopy | n-Butanol (-CH₂OH) | ~3.6 ppm | Monitoring reactant consumption |
| ¹H NMR Spectroscopy | This compound (-COOCH₂-) | ~4.2 ppm | Monitoring product formation |
Note: The wavenumbers and chemical shifts are approximate and for illustrative purposes. Actual values would be determined experimentally.
Future Research Directions and Interdisciplinary Perspectives for N Butyl 4 Methylaminobenzoate
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The pursuit of more efficient and selective synthetic routes for n-Butyl 4-methylaminobenzoate is a key area for future research. Traditional methods, such as Fischer-Speier esterification of 4-methylaminobenzoic acid with n-butanol, often require harsh conditions and can lead to the formation of byproducts, necessitating extensive purification.
Future investigations are expected to focus on several key areas to enhance synthetic efficiency and selectivity:
Advanced Catalysis: The exploration of novel catalysts is paramount. This includes the use of solid acid catalysts, such as zeolites and ion-exchange resins, which can offer advantages in terms of reusability, reduced corrosion, and milder reaction conditions. The development of enzymatic catalysts, or biocatalysts, presents a particularly promising green alternative, potentially offering high selectivity under ambient conditions.
Process Intensification: The application of process intensification techniques, such as continuous flow synthesis in microreactors, could significantly improve reaction efficiency. These methods offer enhanced heat and mass transfer, precise control over reaction parameters, and the potential for safer and more scalable production.
Alternative Reagents and Reaction Media: Research into alternative, greener reagents and solvent systems is crucial. The use of less hazardous alkylating agents and the exploration of reactions in sustainable solvents, such as ionic liquids or deep eutectic solvents, could minimize the environmental impact of the synthesis.
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher yields, improved selectivity, catalyst reusability, milder reaction conditions. | Development of novel solid acid catalysts, biocatalytic routes, and nanoparticle-based catalysts. |
| Process Intensification | Enhanced reaction rates, improved safety, scalability, and process control. | Implementation of continuous flow reactors, microwave-assisted synthesis, and ultrasonic irradiation. |
| Alternative Reagents | Reduced environmental impact, improved atom economy, and use of renewable feedstocks. | Exploration of greener alkylating agents, sustainable solvents, and solvent-free reaction conditions. |
Deeper Exploration of Structure-Property Relationships through Molecular Design
A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is fundamental to unlocking its full potential. Future research in this area will likely involve a synergistic approach combining synthetic chemistry and advanced analytical techniques.
Key research directions include:
Synthesis of Analogs and Derivatives: The systematic synthesis of a library of derivatives by modifying the butyl chain, the methylamino group, and the aromatic ring will be crucial. This will allow for a comprehensive investigation into how subtle structural changes influence properties such as solubility, thermal stability, and spectroscopic characteristics.
Advanced Spectroscopic and Crystallographic Analysis: The use of advanced analytical techniques, including multidimensional NMR spectroscopy, X-ray crystallography, and mass spectrometry, will provide detailed insights into the three-dimensional structure and intermolecular interactions of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies: For specific applications, developing QSAR models can help in predicting the biological activity or other properties of newly designed analogs based on their structural features. nih.govnih.gov This can significantly streamline the discovery of new functional molecules.
| Structural Modification | Potential Impact on Properties | Analytical Techniques |
| Alkyl Chain Length/Branching | Solubility, melting point, viscosity. | Differential Scanning Calorimetry (DSC), Viscometry. |
| Substitution on the Aromatic Ring | Electronic properties, UV absorption, reactivity. | UV-Vis Spectroscopy, Cyclic Voltammetry. |
| Modification of the Amino Group | Basicity, hydrogen bonding capability, reactivity. | NMR Spectroscopy, FT-IR Spectroscopy. |
Investigation of New Supramolecular Architectures and Functional Materials
The ability of molecules to self-assemble into ordered, functional structures is a cornerstone of modern materials science. The structural features of this compound, including its aromatic ring, ester, and secondary amine groups, provide opportunities for the formation of diverse supramolecular architectures.
Future research in this domain will focus on:
Self-Assembly Studies: Investigating the self-assembly behavior of this compound and its derivatives in different solvents and on various surfaces. This could lead to the formation of well-defined structures such as liquid crystals, gels, or thin films.
Host-Guest Chemistry: Exploring the potential of this compound to act as a guest molecule within larger host structures, such as cyclodextrins or calixarenes. This could lead to the development of novel materials with applications in controlled release or sensing.
Development of Functional Materials: Incorporating this compound into polymeric or inorganic matrices to create new functional materials. For example, its UV-absorbing properties could be harnessed in the development of novel UV-protective coatings or films.
Refinement of Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, the refinement of computational models will be instrumental in guiding experimental work.
Key areas for future computational research include:
Density Functional Theory (DFT) Studies: Employing DFT calculations to accurately predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. nih.govnih.govresearchgate.net This can provide valuable insights into its reactivity and intermolecular interactions.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the molecule in different environments, such as in solution or at interfaces. This can help in understanding its self-assembly behavior and its interactions with other molecules.
Development of Predictive Models: Creating robust quantitative structure-property relationship (QSPR) models to predict various physicochemical properties of new derivatives. This can accelerate the design of new molecules with desired characteristics without the need for extensive experimental synthesis and testing.
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure, NMR chemical shifts. | Guiding spectroscopic analysis, understanding reactivity. |
| Molecular Dynamics (MD) | Conformational changes, diffusion, interactions with solvent molecules. | Investigating self-assembly, predicting behavior in complex systems. |
| QSAR/QSPR | Biological activity, solubility, toxicity. | Accelerating the design of new functional molecules. |
Integration into Sustainable Chemical Processes and Green Chemistry Initiatives
The principles of green chemistry are increasingly guiding the development of new chemical processes. The integration of this compound synthesis and application into sustainable frameworks is a critical area for future research.
Future efforts will likely concentrate on:
Biocatalytic Synthesis: The development of enzymatic routes for the synthesis of this compound offers a highly promising avenue for green production. mdpi.comnih.gov Biocatalysis can lead to high selectivity under mild conditions, reducing energy consumption and waste generation.
Use of Renewable Feedstocks: Investigating the possibility of deriving the precursors of this compound, such as 4-aminobenzoic acid and n-butanol, from renewable biomass sources. This would significantly reduce the carbon footprint of its production.
Lifecycle Assessment: Conducting a comprehensive lifecycle assessment of this compound, from its synthesis to its final application and disposal, to identify areas for improvement in terms of environmental impact.
| Green Chemistry Principle | Application to this compound |
| Catalysis | Development of reusable solid acid and enzyme catalysts. |
| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors. |
| Safer Solvents and Auxiliaries | Utilization of water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Microwave-assisted or flow chemistry synthesis to reduce energy consumption. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
Q & A
Q. What synthetic methodologies are recommended for n-Butyl 4-methylaminobenzoate, and how can reaction efficiency be validated?
Methodological Answer:
- Synthetic Routes : Use esterification of 4-methylaminobenzoic acid with n-butanol under acid catalysis (e.g., sulfuric acid). Alternative methods include coupling agents like DCC/DMAP.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and quantify purity using HPLC or GC-MS. For yield optimization, apply fractional factorial design to test variables like molar ratios, temperature, and catalyst concentration .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- Primary Techniques :
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, N-H stretch ~3300 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm alkyl chain integration (butyl group) and aromatic substitution patterns.
- Data Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and compare to computational predictions (e.g., DFT-calculated IR/NMR). Discrepancies in peak assignments may require recrystallization or alternative solvent systems for analysis .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the synthesis of this compound?
Methodological Answer:
- Experimental Design : Implement a Box-Behnken design (BBD) to test three key variables (e.g., temperature, reaction time, and acid catalyst concentration). Use ANOVA to identify significant factors and interactions .
- Case Study : For analogous esters (e.g., n-butyl acetate), BBD optimized conversion rates by 25% when temperature and reactant ratios were prioritized . Apply similar models to this compound, adjusting for amine group reactivity.
Q. What mechanistic insights explain the stability of this compound under hydrolytic conditions?
Methodological Answer:
- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 1–13) at controlled temperatures. Monitor degradation via HPLC and fit data to first-order kinetics.
- Mechanistic Probes : Compare hydrolysis rates to methyl 4-methylaminobenzoate () to assess steric/electronic effects of the n-butyl group. Use isotopic labeling (e.g., D₂O) to trace cleavage pathways .
Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays. Derivatives with modified aryl/alkyl groups may exhibit enhanced binding .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells. Use SAR studies to correlate structural features (e.g., substituent position) with activity .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in reaction yields during scale-up synthesis?
Methodological Answer:
- Root-Cause Analysis : Use design of experiments (DoE) to isolate variables (e.g., mixing efficiency, heat transfer). For n-butyl acetate synthesis, temperature gradients caused yield drops >15% in batch reactors; continuous flow systems mitigated this .
- Statistical Tools : Apply principal component analysis (PCA) to distinguish experimental noise from systemic errors .
Tables for Key Data
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | High (+30%) | |
| Molar Ratio (Acid:Alcohol) | 1:1.2 | Moderate (+15%) | |
| Catalyst Concentration | 5–10 mol% | Low (+5%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
